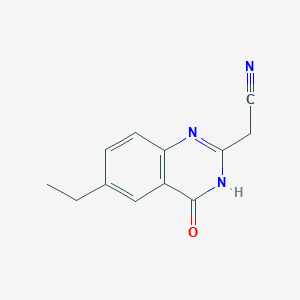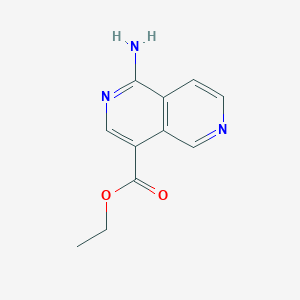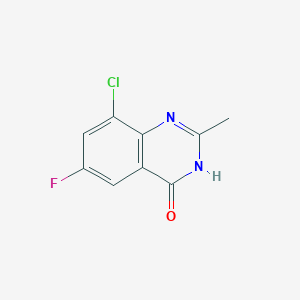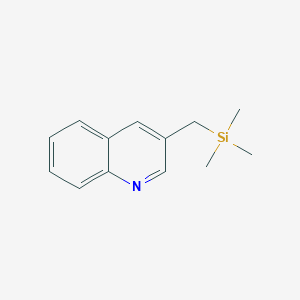
6-Amino-4-methyl-1-propylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-methyl-1-propylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 4th position, and a propyl group at the 1st position of the quinoline ring, along with a ketone functional group at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting with 4-methyl-2-nitroaniline, the compound can be synthesized through the following steps:
Nitration: Nitration of 4-methylacetanilide to obtain 4-methyl-2-nitroacetanilide.
Reduction: Reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: Cyclization of the resulting 4-methyl-2-aminoacetanilide with a suitable reagent like propyl isocyanate to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
6-Amino-4-methyl-1-propylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Amino-4-methyl-1-propylquinolin-2-ol.
Substitution: Halogenated quinoline derivatives.
科学研究应用
6-Amino-4-methyl-1-propylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Amino-4-methyl-1-propylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.
相似化合物的比较
Similar Compounds
6-Aminoquinoline: Lacks the methyl and propyl groups, making it less hydrophobic.
4-Methylquinoline: Lacks the amino and propyl groups, affecting its biological activity.
1-Propylquinolin-2(1H)-one: Lacks the amino and methyl groups, altering its chemical reactivity.
Uniqueness
6-Amino-4-methyl-1-propylquinolin-2(1H)-one is unique due to the presence of all three functional groups (amino, methyl, and propyl) on the quinoline ring, which contributes to its distinct chemical and biological properties.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
6-amino-4-methyl-1-propylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-3-6-15-12-5-4-10(14)8-11(12)9(2)7-13(15)16/h4-5,7-8H,3,6,14H2,1-2H3 |
InChI 键 |
MUIYSVATTOYHFV-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C=C(C=C2)N)C(=CC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


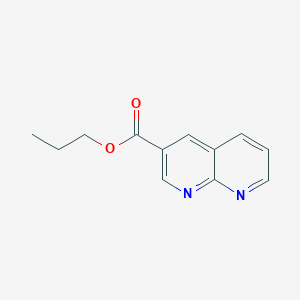


![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)




